molecular formula C5H9ClN2O3 B2855855 (3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride CAS No. 1195187-23-5

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride

Cat. No.: B2855855
CAS No.: 1195187-23-5
M. Wt: 180.59
InChI Key: PEAILULBSXLOQL-LJUKVTEVSA-N
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Description

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride is a chiral amino acid derivative. This compound is notable for its unique structural features, which include a pyrrolidine ring with an amino group and a carboxylic acid group. The hydrochloride form enhances its solubility in water, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid or a pyrrolidine derivative.

    Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of cyclizing agents and specific reaction conditions to ensure the correct stereochemistry.

    Functional Group Modification:

    Hydrochloride Formation: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Batch or Continuous Flow Reactors: To control reaction parameters precisely.

    Purification Techniques: Such as crystallization or chromatography to isolate the desired product.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Including alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylic acids or ketones.

    Reduction: Can produce alcohols.

    Substitution: Can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, affecting their activity.

    Receptors: It may bind to receptors, modulating their function and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-Hydroxy-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of an amino group.

    (3S,4R)-4-Amino-5-hydroxypyrrolidine-3-carboxylic acid: Similar structure but with a hydroxyl group at a different position.

Uniqueness

(3S,4R)-4-Amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(3S,4R)-4-amino-5-oxopyrrolidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3.ClH/c6-3-2(5(9)10)1-7-4(3)8;/h2-3H,1,6H2,(H,7,8)(H,9,10);1H/t2-,3+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAILULBSXLOQL-LJUKVTEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)N1)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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